

Exploring the In Vivo Pharmacokinetics of DS-1205: A Technical Guide

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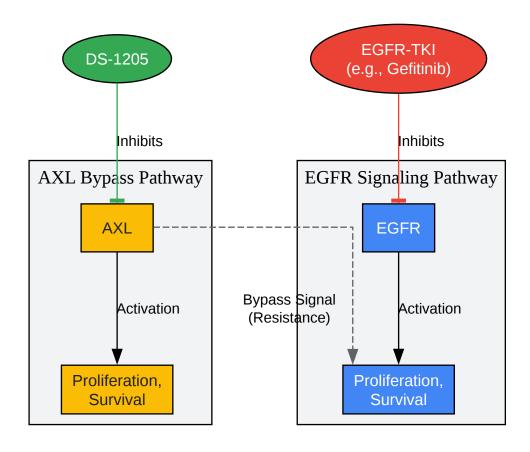
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of **DS-1205**, a novel, specific, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] **DS-1205** has been developed to address acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][4] This document summarizes key findings from preclinical and clinical studies, detailing experimental methodologies, pharmacokinetic data, and the underlying mechanism of action.

Mechanism of Action: Overcoming TKI Resistance

In NSCLC patients with activating EGFR mutations, the initial efficacy of TKIs is often limited by the development of acquired resistance.[1][2] One key mechanism for this resistance is the upregulation of the AXL receptor tyrosine kinase, which provides a "bypass" signal for tumor cell survival and proliferation despite EGFR inhibition.[4][5] **DS-1205** targets this pathway by potently inhibiting AXL phosphorylation.[5] Preclinical studies have shown that **DS-1205** can delay the onset of resistance and restore the antitumor activity of EGFR TKIs when used in combination.[1][4]





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Caption: AXL signaling as a bypass mechanism for EGFR-TKI resistance and the inhibitory action of **DS-1205**.

Preclinical In Vivo Studies

In preclinical xenograft models of human EGFR-mutant NSCLC, **DS-1205** demonstrated significant antitumor activity.[1][4]

- Combination Therapy: In a mouse xenograft model using HCC827 EGFR-mutant NSCLC cells, combination treatment with DS-1205b and an EGFR-TKI (erlotinib or osimertinib) significantly delayed the onset of tumor resistance compared to TKI monotherapy.[4]
- Restoration of Sensitivity: DS-1205b was also shown to restore the antitumor activity of erlotinib in tumors that had already developed resistance.[4]
- Dose-Dependent Activity: The effect of **DS-1205**b in delaying tumor volume increase was observed to be dose-dependent in an osimertinib acquired resistance model.[5]



These preclinical findings provided a strong rationale for investigating **DS-1205** in a clinical setting to prolong the therapeutic benefits of EGFR TKIs.[4]

Clinical Pharmacokinetics: Phase 1 First-in-Human Study

A first-in-human, multicenter, open-label Phase 1 study (NCT03599518) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **DS-1205**c in combination with gefitinib.[1][2]

- Study Population: The study enrolled 20 Japanese patients with metastatic or unresectable EGFR-mutant NSCLC whose tumors had progressed during treatment with EGFR-TKIs.[1] [2]
- Study Design: The trial followed a dose-escalation design. Patients first received **DS-1205**c monotherapy for a 7-day safety monitoring period, followed by combination therapy with **DS-1205**c and gefitinib (250 mg once daily) administered in 21-day cycles.[1][2]
- Dose Cohorts: Patients received DS-1205c at doses ranging from 200 mg to 1200 mg, administered twice daily (BID).[1][2]
- Pharmacokinetic Analysis: Plasma concentrations of DS-1205a (the free form of DS-1205c)
 and gefitinib were analyzed.[1] Pharmacokinetic parameters were calculated using noncompartmental analysis.[1] Key parameters measured for DS-1205a included:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach maximum plasma concentration.
 - AUC: Area under the plasma concentration—time curve (specifically AUC10h and AUC8h at different time points).
 - Ctrough: Trough plasma concentration.[1]





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Caption: Workflow of the Phase 1 clinical trial for **DS-1205**c in combination with gefitinib.

The clinical study revealed that the plasma concentrations and pharmacokinetic parameters of **DS-1205**a (the free form of **DS-1205**c) were not affected by the concomitant administration of gefitinib.[1][2] This suggests a lack of significant drug-drug interaction at the pharmacokinetic level between **DS-1205**c and gefitinib.

The table below outlines the pharmacokinetic parameters that were evaluated for **DS-1205**a during both monotherapy and combination therapy across different dose cohorts.

Parameter	Cycle 0 (Monotherapy)	Cycles 1 & 2 (Combination Therapy)	Dose Cohorts (DS- 1205c BID)
Cmax	Day 1, Day 7	Day 1	Cohort 1: 200 mg (n=5)
Tmax	Day 1, Day 7	Day 1	Cohort 2: 400 mg (n=4)
AUC	AUC10h (Day 1, Day 7)	AUC8h/AUC10h (Day 1)	Cohort 3: 800 mg (n=6)
Ctrough	Day 7	Day 1	Cohort 4 & 5
Data derived from the Phase 1 study of DS- 1205c with gefitinib.[1]			

Safety and Tolerability



In the Phase 1 trial, **DS-1205**c was generally safe and well-tolerated at all dose levels.[1][2]

- Common Adverse Events: The most frequently observed treatment-emergent adverse events (TEAEs) were increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%).[1][2]
- Serious Adverse Events: No serious TEAEs were reported.[1][2]
- Recommended Dose: Based on the overall safety profile, 800 mg BID was established as the recommended dose for dose-expansion cohorts of **DS-1205**c in combination with gefitinib.[1][2]

Conclusion

The in vivo pharmacokinetic profile of **DS-1205**, characterized through comprehensive preclinical and clinical evaluation, supports its development as a combination therapy to overcome EGFR-TKI resistance. Key findings indicate that **DS-1205** is an orally bioavailable AXL inhibitor that does not exhibit significant pharmacokinetic interactions with gefitinib. The Phase 1 clinical data established a favorable safety and tolerability profile, identifying a recommended dose for further studies. These results underscore the potential of **DS-1205** to prolong the therapeutic benefits for patients with EGFR-mutant NSCLC.

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